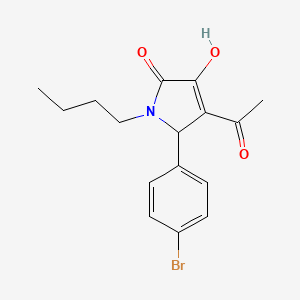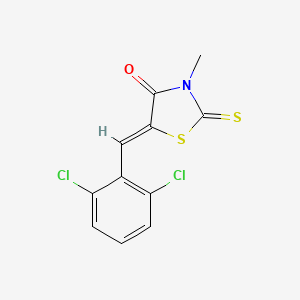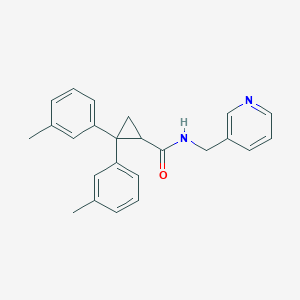
4-acetyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolidinones. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mechanism of Action
The mechanism of action of 4-acetyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation, pain, and fever. By inhibiting the activity of COX-2, 4-acetyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
4-acetyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, it has been shown to reduce the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that is involved in the regulation of inflammation and immune responses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-acetyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high purity and high yield. This makes it easier to work with and ensures that the results obtained are reliable. Another advantage is its well-established synthesis method, which has been optimized to yield high purity and high yield of the compound. However, one of the limitations of using 4-acetyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 4-acetyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other anticancer drugs. Another direction is to investigate its potential as a treatment for other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of 4-acetyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromoaniline with ethyl acetoacetate, followed by the addition of butylamine and acetic anhydride. The resulting product is then hydrolyzed with sodium hydroxide to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
4-acetyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
3-acetyl-2-(4-bromophenyl)-1-butyl-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-3-4-9-18-14(11-5-7-12(17)8-6-11)13(10(2)19)15(20)16(18)21/h5-8,14,20H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOXZFUELGXKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-5-(4-bromophenyl)-1-butyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-5-methoxyphenol](/img/structure/B4959342.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4959357.png)
![2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4959361.png)
![N-1,3-benzodioxol-5-yl-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4959364.png)

![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4959374.png)
![3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4959380.png)
![5-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B4959386.png)

![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4959416.png)

![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4959428.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4959438.png)